N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide typically involves a multi-step process. One common method includes the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This reaction is carried out under controlled conditions to ensure the formation of the desired imidazo[1,2-a]pyridine scaffold.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a sedative and hypnotic agent.
Alpidem: Another imidazo[1,2-a]pyridine derivative with anxiolytic properties.
Uniqueness
N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide is unique due to its specific substitution pattern and the presence of the benzamide moiety.
Properties
Molecular Formula |
C22H19N3O |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[7-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]benzamide |
InChI |
InChI=1S/C22H19N3O/c1-15-8-10-17(11-9-15)20-21(24-22(26)18-6-4-3-5-7-18)25-13-12-16(2)14-19(25)23-20/h3-14H,1-2H3,(H,24,26) |
InChI Key |
CZOWSGUFJCJRQF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CC(=CC3=N2)C)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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